N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide is an organic compound with the molecular formula C11H14N2O5S. It is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to a phenyl ring, and a methoxyacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 2-methoxyacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenylacetamides.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide
- N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-methylbutanamide
- N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide stands out due to its methoxyacetamide group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-methoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8(14)13-19(16,17)10-5-3-9(4-6-10)12-11(15)7-18-2/h3-6H,7H2,1-2H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABRAUZUTHFMHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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